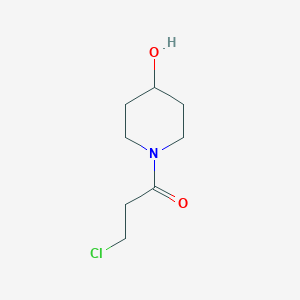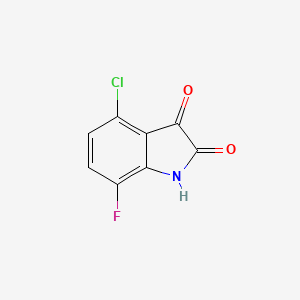
4-chloro-7-fluoro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7-fluoro-1H-indole-2,3-dione is a biochemical compound with the molecular formula C8H3ClFNO2 and a molecular weight of 199.57 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a core indole structure with chlorine and fluorine substituents . The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Organic Synthesis Applications : A spiro-indole derivative of 4-chloro-7-fluoro-1H-indole-2,3-dione was synthesized, demonstrating the compound's utility in the construction of complex molecular architectures (Sehgal, Singh, Dandia, & Bohra, 1994).
Antituberculosis Activity : Derivatives of 5-fluoro-1H-indole-2,3-dione, related to the queried compound, were synthesized and showed significant in vitro antituberculosis activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Anticancer Properties : Spiroindolinones bearing a 5-chlorobenzothiazole moiety, derived from 1H-indole-2,3-diones, demonstrated notable anticancer activity in vitro, highlighting the potential of derivatives of this compound in cancer research (Ermut, Karalı, Özsoy, & Can, 2014).
Metal Ion Sensing : 1H-Indole-2,3-dione compounds, closely related to the compound , have been used as selective chemosensors for metal ions, such as Fe3+ ions, due to their ability to bind and chelate metal ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Flavone Synthesis : The photocyclization of chloro and fluoro substituted 1,3-diarylpropan-1,3-diones, which are structurally similar to the queried compound, has been shown to lead to the synthesis of flavones, indicating a potential application in organic photoreactions (Košmrlj & Šket, 2007).
Microwave-assisted Synthesis : A microwave-assisted synthesis approach was developed for creating novel fluorinated indole derivatives, showcasing the potential for efficient and rapid synthesis methods involving fluoroindole compounds (Shaikh et al., 2018).
Hydrogen Bonding Studies : Studies on self-assembled monolayers of isatin and its derivatives, including 7-fluoroisatin, revealed insights into hydrogen bonding interactions, which are crucial for understanding molecular assemblies and interactions (Silski et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-7-fluoro-1H-indole-2,3-dione, also known as 4-Chloro-7-fluoroisatin, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
4-chloro-7-fluoro-1H-indole-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to conformational changes, altering their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. The compound’s binding interactions can induce conformational changes in the target biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, while it may degrade under others, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the overall metabolic activity. These interactions can result in altered levels of metabolites, affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity, determining its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity within the cell .
Properties
IUPAC Name |
4-chloro-7-fluoro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDIMCZEPIIMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

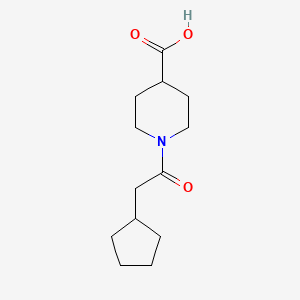
![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)



![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)

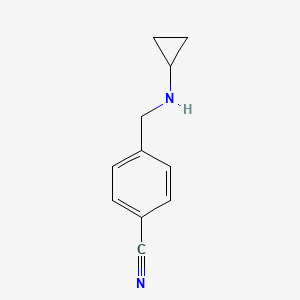

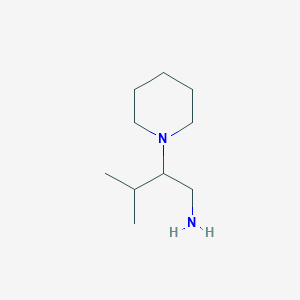
![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)
